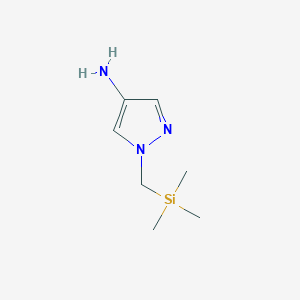

1-(Trimethylsilylmethyl)pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

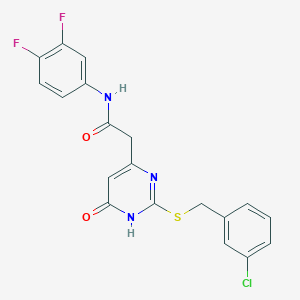

The synthesis of “1-(Trimethylsilylmethyl)pyrazol-4-amine” involves several steps. The method is based on using readily available lithium 3-polyfluoroalkyl-1,3-diketonates and sodium nitrite as starting materials and hydrazine hydrate for cyclization into 4-nitroso-3- (polyfluoroalkyl)pyrazoles, followed by reduction of the latter into target products .Molecular Structure Analysis

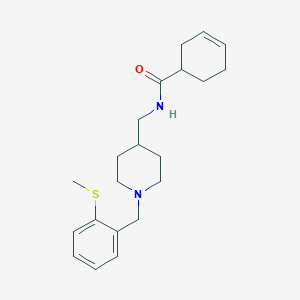

The molecular structure of “this compound” consists of a pyrazole ring with an amine group at the 4-position and a trimethylsilylmethyl group at the 1-position . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .Chemical Reactions Analysis

The trimethylsilyl group in “this compound” is characterized by chemical inertness and a large molecular volume . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis of novel heterocyclic ketene aminal libraries, including pyrazole derivatives, through an efficient one-pot three-component method, has shown to be highly efficient and environmentally friendly. This method is suitable for large-scale synthesis and could be promising for drug discovery, demonstrating the versatility of pyrazole-based compounds in synthetic chemistry (Yu et al., 2013).

- A study on the synthesis of a new pyrazole ligand and its coordination complexes highlights the potential of pyrazole derivatives in developing antibacterial and antifungal agents. The structural and biological activities of these complexes suggest their significance in medical chemistry (Draoui et al., 2022).

- Research on the intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones provides insights into the functionalization of pyrazole derivatives, which could be useful in modifying existing drugs or developing new pharmacological agents (Wu et al., 2014).

Biological Activities and Applications

- The synthesis and characterization of pyrazole derivatives have been explored for their antitumor, antifungal, and antibacterial activities. These studies indicate the potential of pyrazole derivatives in therapeutic applications, underscoring their importance in drug design and discovery (Titi et al., 2020).

- Another research effort describes the efficient synthesis of α-amino ketones via a 1,2-aminocyanation reaction involving pyrazoline formation. This synthesis method could provide a novel approach to constructing complex organic molecules with potential pharmacological applications (Sun et al., 2014).

Safety and Hazards

The safety information for “1-(Trimethylsilylmethyl)pyrazol-4-amine” indicates that it is classified under GHS05 and GHS07. The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Wirkmechanismus

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptors, or disruption of cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

These properties would determine the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination .

Result of Action

The effects would depend on the specific targets of the compound and the biochemical pathways it affects .

Eigenschaften

IUPAC Name |

1-(trimethylsilylmethyl)pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3Si/c1-11(2,3)6-10-5-7(8)4-9-10/h4-5H,6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGRUFXUHXDIKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CN1C=C(C=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one); oxalic acid](/img/structure/B2863722.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2863727.png)

![3-(3-Chloro-4-methylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2863732.png)

![7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2863733.png)

![N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;hydrobromide](/img/structure/B2863734.png)

![1-(7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2863736.png)